D-Styrylalanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Styrylalanine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Styrylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Styrylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biokatalyse in der organischen Synthese

D-Styrylalanin wurde in biokatalytischen Prozessen eingesetzt, insbesondere bei der kinetischen Racematspaltung. Die F137V-PcPAL-Variante der Phenylalanin-Ammoniak-Lyase hat eine verbesserte katalytische Effizienz beim Umwandeln von racemischen Styrylalanin-Analoga zu D-Styrylalaninen gezeigt, die wertvolle chirale Bausteine für die organische Synthese sind .

Medizinische Forschung: Therapeutisches Potenzial

In der medizinischen Forschung werden Aminosäuren wie this compound auf ihr therapeutisches Potenzial hin untersucht. Zum Beispiel haben bestimmte Mischungen von D-Aminosäuren sich als wirksam bei der Verhinderung der Biofilmbildung erwiesen, was für die Bekämpfung antibiotikaresistenter bakterieller Infektionen entscheidend ist .

Chemische Synthese und Analyse

This compound dient als wichtige Verbindung in der chemischen Synthese. Seine Eigenschaften und Reaktivität machen es zu einem interessanten Thema für die Entwicklung neuer synthetischer Methoden und analytischer Techniken.

Materialwissenschaften: Lumineszenzanwendungen

Die Verbindung hat Auswirkungen auf die Materialwissenschaften, insbesondere bei der Entwicklung von organischen langlebigen Lumineszenzmaterialien (OLPL). Diese Materialien sind aufgrund ihrer einstellbaren Lumineszenzeigenschaften wertvoll für die Fälschungssicherung und die Informationsverschlüsselung .

Wirkmechanismus

Target of Action

D-Styrylalanine, also known as 3-Styryl-D-alanine, primarily targets the enzyme phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) . This enzyme is involved in the deamination of the natural substrate, L-Phe .

Mode of Action

The interaction of D-Styrylalanine with PcPAL involves reshaping the aromatic binding pocket of the active site of PcPAL by point mutations . The compound inhibits the ammonia elimination of L-styrylalanine (L-1a) with both non-mutated PcPAL (wt-PcPAL) and F137V-PcPAL . The D-enantiomers of styrylalanines have been found to be reversible inhibitors .

Biochemical Pathways

The biochemical pathway involving D-Styrylalanine is related to the ammonia elimination reaction of several racemic styrylalanine derivatives . The enhanced catalytic efficiency of F137V-PcPAL towards racemic styrylalanines could be rationalized by molecular modeling, indicating more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities .

Pharmacokinetics

It’s important to note that the pharmacokinetics of classic drugs and drug delivery systems (ddss) like d-styrylalanine can significantly differ .

Result of Action

The result of D-Styrylalanine’s action is the transformation of L-styrylalanine with comparable activity to that of the wt-PcPAL with L-Phe . Furthermore, F137V-PcPAL showed superior catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives .

Action Environment

The action, efficacy, and stability of D-Styrylalanine can be influenced by various environmental factors. It’s important to note that the production and release of extracellular D-amino acids like D-Styrylalanine can be influenced by the variable compositions of L-amino acids in different environments .

Biologische Aktivität

D-Styrylalanine is a derivative of the amino acid phenylalanine, characterized by a styryl group attached to its amino structure. This compound has garnered attention for its biological activities, particularly in enzymatic reactions and as an inhibitor in various biochemical pathways. This article explores the biological activity of D-styrylalanine, including its mechanisms of action, effects on enzymes, and potential applications in biotechnology and medicine.

D-Styrylalanine acts primarily as a reversible inhibitor of phenylalanine ammonia-lyase (PAL), an enzyme crucial for the conversion of phenylalanine to trans-cinnamic acid. Research indicates that D-styrylalanine can form an unproductive enzyme-substrate complex, thereby inhibiting the activity of PAL. Specifically, studies have shown that when D-styrylalanine is introduced into reactions involving wild-type and engineered variants of PAL, there is a significant decrease in the enzyme's turnover number (kcat) and an increase in the Michaelis constant (KM), indicating reduced enzyme efficiency .

Kinetic Studies

The kinetic properties of D-styrylalanine have been examined through various assays, revealing its competitive inhibition characteristics. The following table summarizes key kinetic parameters observed in studies involving D-styrylalanine:

| Enzyme Variant | Substrate | kcat (s−1) | KM (mM) | Inhibition Type |

|---|---|---|---|---|

| Wild-Type PAL | L-Phenylalanine | 12.5 | 0.15 | Competitive |

| F137V-PAL | L-Phenylalanine | 8.5 | 0.25 | Competitive |

| F137V-PAL | Racemic Styrylalanine | 2.2 | 0.02 | Competitive |

These findings suggest that D-styrylalanine not only inhibits PAL but also alters the enzyme's affinity for its natural substrate .

Case Studies

- Substrate Scope Expansion : A study focused on enhancing the substrate scope of PALs demonstrated that engineered variants exhibited improved catalytic efficiency towards styrylalanines, including D-styrylalanine. The F137V mutation in PAL was particularly effective, leading to higher reaction rates and altered binding dynamics .

- Biocatalytic Applications : D-Styrylalanine has been utilized in biocatalytic processes aimed at synthesizing various aromatic compounds. Its ability to inhibit PAL effectively allows for controlled reactions in synthetic pathways, making it a valuable tool in organic synthesis and pharmaceutical development .

Research Findings

Research has shown that D-styrylalanine exhibits significant biological activity beyond mere inhibition of PAL:

- Reversible Inhibition : The compound binds reversibly to the active site of PAL, which can be critical for designing inhibitors with therapeutic potential .

- Molecular Modeling Insights : Computational studies have provided insights into the binding interactions between D-styrylalanine and PAL, highlighting conformational changes that facilitate or hinder enzymatic activity .

- Potential Therapeutic Applications : Given its inhibitory properties, D-styrylalanine may serve as a lead compound for developing drugs targeting metabolic disorders related to phenylalanine metabolism .

Eigenschaften

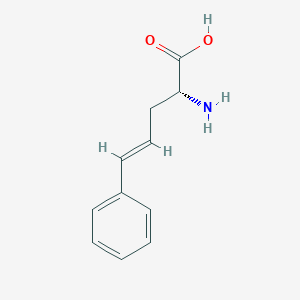

IUPAC Name |

(E,2R)-2-amino-5-phenylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSKGBMVBECNS-LJJSCBMDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.